methyl 4-bromo-3-(3-bromophenyl)-1H-pyrazole-5-carboxylate
Overview
Description
Methyl 4-bromo-3-(3-bromophenyl)-1H-pyrazole-5-carboxylate is a complex organic compound that belongs to the pyrazole family This compound is characterized by the presence of a pyrazole ring substituted with bromine atoms and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-bromo-3-(3-bromophenyl)-1H-pyrazole-5-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 3-bromobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The final step involves the esterification of the carboxylic acid group with methanol in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-3-(3-bromophenyl)-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atoms.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazoles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Methyl 4-bromo-3-(3-bromophenyl)-1H-pyrazole-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of methyl 4-bromo-3-(3-bromophenyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The bromine atoms and the pyrazole ring play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-bromo-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate
- Methyl 4-chloro-3-(3-chlorophenyl)-1H-pyrazole-5-carboxylate
- Methyl 4-fluoro-3-(3-fluorophenyl)-1H-pyrazole-5-carboxylate
Uniqueness
Methyl 4-bromo-3-(3-bromophenyl)-1H-pyrazole-5-carboxylate is unique due to the specific positioning of the bromine atoms, which influences its chemical reactivity and biological activity. Compared to its analogs with different halogen substitutions, this compound may exhibit distinct properties that make it suitable for specific applications in research and industry.
Properties
IUPAC Name |
methyl 4-bromo-3-(3-bromophenyl)-1H-pyrazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Br2N2O2/c1-17-11(16)10-8(13)9(14-15-10)6-3-2-4-7(12)5-6/h2-5H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVFMFHOWYWSMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=NN1)C2=CC(=CC=C2)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Br2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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